Regioisomeric Differentiation: C-2 vs. N-3 Pyrrolidine Attachment on the Imidazo[4,5-b]pyridine Core
The target compound carries the pyrrolidine-3-carboxamide substituent at the C-2 position of the 3-methyl-3H-imidazo[4,5-b]pyridine. The closest cataloged analog, (3S)-N-tert-butyl-3-(2-methylimidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxamide [1], places the pyrrolidine at the N-3 position with a carbamate linkage rather than a direct C–N bond. In the imidazo[4,5-b]pyridine kinase inhibitor literature, C-2 substitution is frequently associated with Aurora-A selectivity (e.g., Bavetsias et al., J. Med. Chem. 2013), whereas N-3 substitution commonly targets distinct kinase pockets [2][3]. Although direct head-to-head bioactivity data are unavailable for the target compound, this regioisomeric difference is structurally non-interchangeable for target binding pose predictions.
| Evidence Dimension | Regioisomeric attachment point of pyrrolidine-carboxamide moiety on imidazo[4,5-b]pyridine |
|---|---|
| Target Compound Data | C-2 attachment; 3-methyl on imidazole ring; N-tert-butyl carboxamide; molecular formula C₁₆H₂₃N₅O (MW 301.39) |
| Comparator Or Baseline | (3S)-N-tert-butyl-3-(2-methylimidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxamide: N-3 attachment; 2-methyl on imidazole ring; N-tert-butyl carbamate; same molecular formula C₁₆H₂₃N₅O (MW 301.39) |
| Quantified Difference | Different connectivity and functional group at attachment point (direct C–N bond vs. carbamate); 3-methyl vs. 2-methyl imidazole substitution; computed LogP differs (target ~1.5 vs. comparator ~1.8 estimated); rotational bond count differs (target: 3 vs. comparator: 2) [1] |
| Conditions | Structural comparison based on published entries in Molaid and ChemSpider databases |
Why This Matters
The regioisomeric attachment point determines the relative orientation of the pyrrolidine-carboxamide pharmacophore within the ATP-binding pocket; this directly impacts kinase selectivity profiles and cannot be assumed equivalent for procurement without experimental confirmation.
- [1] Molaid Database. (3S)-N-tert-butyl-3-(2-methylimidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxamide entry. Accessed 2026-05-10. View Source
- [2] Bavetsias, V. et al. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. J. Med. Chem. 2013, 56, 9122–9135. View Source
- [3] Bari, A. et al. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules 2017, 22(4), 661. View Source
